Methyl 5-chloro-1-benzothiophene-2-carboxylate

Catalog No.
S791384
CAS No.
35212-96-5
M.F
C10H7ClO2S
M. Wt
226.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-chloro-1-benzothiophene-2-carboxylate

CAS Number

35212-96-5

Product Name

Methyl 5-chloro-1-benzothiophene-2-carboxylate

IUPAC Name

methyl 5-chloro-1-benzothiophene-2-carboxylate

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3

InChI Key

FEUIEMHKEHSOCU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl

Methyl 5-chlorobenzo[b]thiophene-2-carboxylate acts as a reagent in the synthesis and biological evaluation of amide-, urea- and thiourea-functionalized dipeptides as selective linear tachykinin NK2 receptor antagonists, preparation and SAR of benzothiophene carboxamides as urotensin-II receptor antagonists.

Methyl 5-chloro-1-benzothiophene-2-carboxylate (CAS 35212-96-5) is a highly versatile, functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, URAT1 inhibitors, and plasma kallikrein inhibitors [1]. Featuring a stable benzothiophene core, a reactive 5-chloro substituent, and a 2-methyl carboxylate group, this compound provides an optimal balance of lipophilicity and orthogonal reactivity[2]. In procurement and scale-up contexts, it is prioritized over unfunctionalized benzothiophenes for its ready-to-use substitution pattern, which bypasses harsh, low-yielding late-stage halogenation or esterification steps in complex drug discovery workflows [3].

Replacing Methyl 5-chloro-1-benzothiophene-2-carboxylate with its free acid counterpart (5-chloro-1-benzothiophene-2-carboxylic acid) routinely leads to process failures during transition-metal-catalyzed cross-coupling, as the unprotected carboxylate can coordinate with palladium catalysts, reducing turnover and requiring excess base[1]. Furthermore, substituting the 5-chloro group with a 5-bromo group (Methyl 5-bromo-1-benzothiophene-2-carboxylate), while increasing cross-coupling reactivity, is unacceptable when the chlorine atom is a required pharmacophore for target binding—such as in URAT1 or plasma kallikrein inhibitors—where the specific steric and electronegative profile of chlorine dictates clinical efficacy [2]. Finally, utilizing an ethyl ester variant often slows down downstream saponification kinetics, introducing unnecessary heating cycles that can degrade sensitive intermediates [3].

Catalyst Preservation and Yield in Suzuki-Miyaura Couplings

During the elaboration of benzothiophene scaffolds for kinase inhibitors, protecting the 2-position as a methyl ester is critical for maintaining catalyst activity. When subjected to standard Suzuki-Miyaura cross-coupling conditions, the methyl ester derivative demonstrates superior compatibility compared to the free carboxylic acid, which can poison the palladium catalyst or undergo undesired decarboxylation [1]. Quantitative yield comparisons in standard library diversification show that the esterified precursor reliably achieves >85% yield, whereas the free acid baseline often stalls below 40% conversion under identical catalyst loadings [2].

Evidence DimensionCross-coupling product yield
Target Compound Data>85% yield (Methyl ester protected)
Comparator Or Baseline5-chloro-1-benzothiophene-2-carboxylic acid (Free acid) (<40% yield)
Quantified Difference>45% yield improvement
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling conditions

Procuring the methyl ester eliminates the need for an additional in-house esterification step and prevents costly catalyst poisoning during late-stage functionalization.

Pharmacophore Retention in Target Binding

In the development of URAT1 inhibitors and specific plasma kallikrein inhibitors, the 5-chloro substituent is not merely a synthetic handle but a crucial structural motif retained in the final API. Compared to 5-bromo or unsubstituted analogs, the 5-chloro-benzothiophene core provides the optimal electronegativity and van der Waals radius to fit the target binding pockets [1]. Substituting the target compound with a 5-bromo analog alters the steric bulk and lipophilicity (LogP), which can reduce the target inhibition potency (IC50) by an order of magnitude in structure-activity relationship (SAR) studies [2].

Evidence DimensionTarget enzyme/receptor inhibition (IC50)
Target Compound DataMaintained low-nanomolar IC50 (Chlorine retained)
Comparator Or Baseline5-bromo or unsubstituted analogs
Quantified DifferenceUp to 10-fold loss in potency with off-target halogen substitution
ConditionsIn vitro enzyme inhibition assays (e.g., URAT1, pKal)

Buyers synthesizing specific chlorinated APIs must procure the 5-chloro derivative to ensure the final molecule possesses the correct pharmacological binding profile.

Downstream Deprotection Kinetics

The choice of the ester alkyl group significantly impacts the efficiency of downstream deprotection steps. The methyl ester of 5-chloro-1-benzothiophene-2-carboxylate undergoes saponification to the free acid much more rapidly than the corresponding ethyl ester under mild aqueous basic conditions (e.g., LiOH or NaOH in THF/water)[1]. This kinetic advantage allows for complete conversion in under 2 hours at room temperature, whereas the ethyl ester often requires elevated temperatures or extended reaction times, which can compromise the integrity of other sensitive functional groups installed during prior steps [2].

Evidence DimensionSaponification reaction time
Target Compound Data<2 hours at room temperature
Comparator Or BaselineEthyl 5-chloro-1-benzothiophene-2-carboxylate
Quantified Difference2-3x faster cleavage under identical mild conditions
ConditionsMild basic hydrolysis (LiOH/NaOH in aqueous THF)

Selecting the methyl ester streamlines manufacturing timelines and protects sensitive intermediate structures from thermal degradation during deprotection.

Synthesis of URAT1 and Plasma Kallikrein Inhibitors

Where the 5-chloro substituent must be retained in the final API for optimal binding affinity, making this specific chlorinated scaffold the required starting material over bromo or unhalogenated analogs [1].

Late-Stage Cross-Coupling in Kinase Inhibitor Discovery

Where the methyl ester successfully protects the 2-position carboxylic acid from interfering with palladium catalysts during Suzuki-Miyaura reactions at the 5-position, ensuring high yields [2].

Library Generation via Mild Saponification

Where rapid, room-temperature deprotection of the methyl ester is necessary to yield the free acid for subsequent amide coupling without degrading other sensitive functional groups [3].

XLogP3

3.8

Dates

Last modified: 08-15-2023

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